
4-Hydroxyphenylacetic acid
Overview
Description
4-Hydroxyphenylacetic acid is a phenolic compound found in various natural sources such as olive oil and beer . It is a derivative of phenylacetic acid, characterized by the presence of a hydroxyl group attached to the benzene ring. This compound has garnered interest due to its diverse applications in pharmaceuticals, biochemistry, and industrial processes.
Synthetic Routes and Reaction Conditions:
Reduction of 4-Hydroxymandelic Acid: One common method involves the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine.
Diazotization and Hydrolysis: Another method includes the diazotization and hydrolysis of 4-aminophenylacetic acid.
Industrial Production Methods:
Benzyl Phenyl Ether Route: This method involves reacting benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form 4-hydroxyphenylethanol under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the acylation of phenols and amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acylation reactions typically involve reagents like acetic anhydride or acetyl chloride.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: 4-Hydroxyphenylethanol.
Substitution Products: Acylated phenols and amines.
Mechanism of Action
Target of Action
4-Hydroxyphenylacetic acid (4-HPA) is a major microbiota-derived metabolite of polyphenols . It primarily targets the Nrf2 protein, a key regulator of the antioxidant response in cells . Nrf2 plays a crucial role in cellular defense against oxidative stress by inducing the expression of various antioxidant and phase II detoxifying enzymes .
Mode of Action
4-HPA interacts with its target, Nrf2, by inducing its expression . This interaction results in the activation of Nrf2 and its translocation to the nucleus . Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the DNA, leading to the transcription of various antioxidant and phase II detoxifying enzymes .
Biochemical Pathways
The primary biochemical pathway affected by 4-HPA is the Nrf2-ARE pathway . The activation of this pathway leads to the upregulation of various antioxidant and phase II detoxifying enzymes, which play a crucial role in neutralizing reactive oxygen species and detoxifying harmful substances in the body . This results in enhanced cellular defense against oxidative stress .
Pharmacokinetics
These enzymes are involved in the metabolism and detoxification of various substances, suggesting that 4-HPA may influence the bioavailability of these substances in the body .
Result of Action
The primary molecular effect of 4-HPA’s action is the increased expression of Nrf2 . This leads to the upregulation of various antioxidant and phase II detoxifying enzymes, enhancing the cell’s defense mechanisms against oxidative stress . On a cellular level, this results in reduced oxidative stress markers and peroxynitrite formation, indicating a decrease in oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-HPA. For instance, in the context of acetaminophen (APAP) overdose, which causes oxidative stress and liver injury, 4-HPA has been shown to protect against APAP-induced hepatotoxicity . This suggests that the presence of oxidative stress can enhance the protective effects of 4-HPA.
Biochemical Analysis
Biochemical Properties
4-HPA is a major microbiota-derived metabolite of polyphenols and is involved in the antioxidative action . It can induce the expression of Nrf2 , a protein that regulates the expression of antioxidant proteins. 4-HPA is also involved in the metabolism of flavonoids found in foods .
Cellular Effects
4-HPA has been shown to have a wide range of effects on cells. For instance, it has been found to prevent acute acetaminophen-induced liver injury by increasing phase II and antioxidant enzymes in mice . It also reduces inflammation and edema in lung injury . In addition, it has been shown to have antithrombotic effects in zebrafish .
Molecular Mechanism
The molecular mechanism of 4-HPA involves its interaction with various biomolecules. For instance, it has been shown to increase Nrf2 translocation to the nucleus and enhance the activity of phase II and antioxidant enzymes . This suggests that 4-HPA exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-HPA have been observed to change over time. For example, it has been shown to have an atypical dose effect of the antithrombotic activity in zebrafish
Dosage Effects in Animal Models
The effects of 4-HPA vary with different dosages in animal models. For instance, in a study on zebrafish, some of the activity indexes were not significantly different at a 4-HPA concentration of 82.2 µM compared with the control group, and the antithrombotic activity at a 4-HPA concentration of 657.2 µM was lower than that at a concentration of 328.6 µM .
Metabolic Pathways
4-HPA is involved in several metabolic pathways. For instance, it is a part of the yeast Ehrlich pathway, which produces the highest level of 4-HPA among the evaluated pathways . It is also a part of the metabolic pathways of flavonoids found in foods .
Scientific Research Applications
4-Hydroxyphenylacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid can be compared with other similar compounds such as:
4-Hydroxybenzoic Acid: Both compounds have hydroxyl groups attached to the benzene ring, but 4-hydroxybenzoic acid has a carboxyl group directly attached to the benzene ring.
3,4-Dihydroxyphenylacetic Acid: This compound has two hydroxyl groups on the benzene ring, making it more reactive in oxidation reactions.
Phenylacetic Acid: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.
Uniqueness: this compound’s unique combination of a hydroxyl group and a phenylacetic acid structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPVVBIMDBYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Record name | 4-hydroxyphenylacetic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-hydroxyphenylacetic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059745 | |
| Record name | Benzeneacetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | 4-Hydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
60.7 mg/mL | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000555 [mmHg] | |
| Record name | 4-Hydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11165 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
156-38-7 | |
| Record name | Hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 156-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 156-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9SHG0RCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
| Record name | p-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
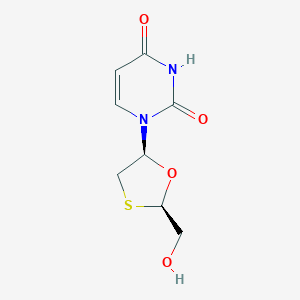

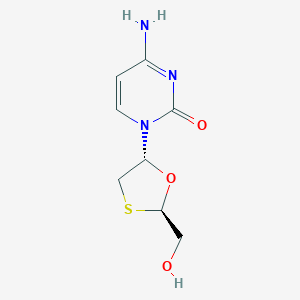

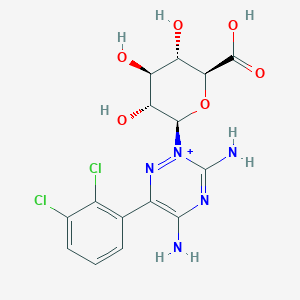

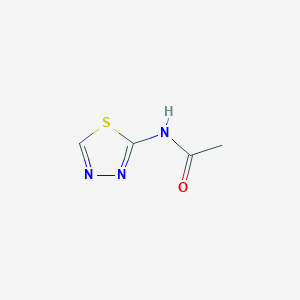

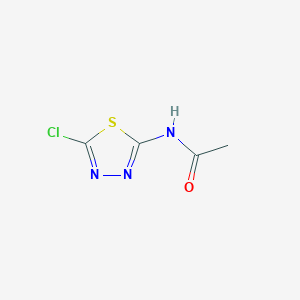
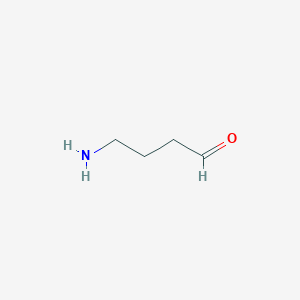
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)

